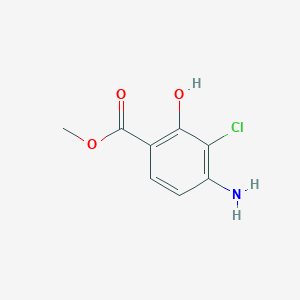

Methyl 4-amino-3-chloro-2-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-chloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSLMUXDNFHBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154415-33-4 | |

| Record name | methyl 4-amino-3-chloro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate

Retrosynthetic Analysis and Key Disconnection Strategies for Methyl 4-amino-3-chloro-2-hydroxybenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

A primary disconnection involves the bond between the aromatic ring and the amino group (C-N bond). This suggests that the amino group could be introduced in the final steps of the synthesis, for instance, through the reduction of a nitro group. This is a common and efficient transformation in organic synthesis. organic-chemistry.orgjsynthchem.com This retrosynthetic step leads to the precursor, methyl 3-chloro-2-hydroxy-4-nitrobenzoate.

Another key disconnection can be made at the carbon-chlorine (C-Cl) bond. This implies a late-stage chlorination of a suitable precursor, such as methyl 4-amino-2-hydroxybenzoate. The regioselectivity of this chlorination would be crucial and influenced by the directing effects of the existing amino and hydroxyl groups.

A more fundamental approach involves disconnecting the substituents from a basic benzene (B151609) ring, suggesting a synthesis that builds the molecule by sequential introduction of the functional groups. The order of these introductions is critical to control the final arrangement of the substituents due to their activating or deactivating and directing effects in electrophilic aromatic substitution reactions.

Synthesis from Precursor Aromatic Compounds: Ring Functionalization Approaches

The construction of this compound often relies on the functionalization of a pre-existing aromatic core.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the directing group. The resulting aryl-lithium species can then react with an electrophile to introduce a desired substituent. For the synthesis of this specific compound, a precursor with appropriate directing groups, such as a protected amine or hydroxyl group, could be used to direct chlorination to the desired position.

Regioselective electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The synthesis of this compound can be achieved through a series of electrophilic substitution reactions on a suitable starting material. For instance, starting with a substituted benzoic acid, the chloro and nitro groups can be introduced sequentially. The success of this approach hinges on the careful consideration of the directing effects of the substituents already present on the ring to achieve the desired isomer.

Nucleophilic aromatic substitution (SNAr) offers another synthetic avenue, particularly when starting with an aromatic ring that is substituted with strong electron-withdrawing groups and a good leaving group, such as a halogen. mdpi.comnih.gov A potential precursor for this compound could be a di- or tri-substituted benzene derivative where a leaving group is displaced by an amine or a protected amine. The regioselectivity of such a reaction would be a critical factor. nih.gov

Multi-Step Convergent and Linear Synthetic Sequences

The synthesis of this target molecule can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a single starting material. A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps.

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. organic-chemistry.orgjsynthchem.com The nitro group can be introduced via electrophilic nitration. The reduction of the nitro group to an amine can be accomplished using a variety of reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation. google.com This two-step process of nitration followed by reduction is a versatile method for the synthesis of aromatic amines. jsynthchem.com

A plausible linear synthetic sequence for this compound could start from 2-hydroxy-4-nitrobenzoic acid. The synthesis would proceed through the following key steps:

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Esterification | 2-hydroxy-4-nitrobenzoic acid | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Methyl 2-hydroxy-4-nitrobenzoate |

| 2. Chlorination | Methyl 2-hydroxy-4-nitrobenzoate | Chlorinating agent (e.g., SO₂Cl₂) | Methyl 3-chloro-2-hydroxy-4-nitrobenzoate |

| 3. Reduction | Methyl 3-chloro-2-hydroxy-4-nitrobenzoate | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | This compound |

Selective Chlorination Protocols on the Benzoate (B1203000) Scaffold

The introduction of a chlorine atom at the C-3 position of the benzoate ring, ortho to the amino group, is a critical step in the synthesis of this compound. This transformation requires reagents and conditions that can overcome the directing effects of the existing activating groups (amino and hydroxyl) to achieve the desired regioselectivity.

One common strategy involves the direct chlorination of a precursor such as Methyl 4-amino-2-hydroxybenzoate. However, the strong activating nature of the amino and hydroxyl groups can lead to multiple chlorination products or oxidation. researchgate.net To circumvent this, the amino group is often protected, for instance, as an acetylamino group. Chlorination of 4-acetylamino-2-hydroxy-benzoic acid has been shown to yield the 3,5-dichloro derivative, which can then be saponified. researchgate.net Achieving mono-chlorination at the C-3 position is challenging and requires careful selection of the chlorinating agent and reaction conditions.

Modern synthetic methods may employ transition-metal-catalyzed C-H activation/chlorination. Palladium catalysts, for example, have been investigated for directed C-H chlorination, which could offer high regioselectivity. nih.gov The choice of catalyst, oxidant, and chlorine source is pivotal in these protocols.

Table 1: Comparison of Chlorination Agents for Aromatic Compounds

| Chlorinating Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |

| Sulfuryl chloride (SO₂Cl₂) | Lewis acid catalyst or free radical initiator | Moderate to good | Readily available, effective for many substrates | Can lead to over-chlorination, safety concerns |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA), various solvents | High | Mild conditions, high selectivity | Higher cost, potential for side reactions |

| Chlorine gas (Cl₂) | Acetic acid, HCl | Low to moderate | Inexpensive | Difficult to handle, often lacks selectivity |

| Palladium Chloride (PdCl₂) | MeCN, oxidant | High (directed) | High regioselectivity | Catalyst cost, requires specific directing groups |

Esterification and Transesterification Procedures for Methyl Benzoate Formation

The methyl ester moiety of the target compound can be introduced either at the beginning of the synthetic sequence or after the aromatic ring has been appropriately substituted.

If the synthesis starts with 4-amino-3-chloro-2-hydroxybenzoic acid, a direct esterification is required. The Fischer-Speier esterification is a classic method, involving heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. scielo.brwikipedia.org Another effective method involves the use of thionyl chloride in methanol at reduced temperatures, which first converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.

Alternatively, if a precursor ester like Methyl 4-aminobenzoate (B8803810) is used, transesterification is generally not necessary as the desired methyl ester is already present. The synthesis would then focus on the modification of the aromatic ring. The stability of the ester group must be considered during subsequent chlorination and hydroxylation steps, as harsh acidic or basic conditions could lead to hydrolysis. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, minimizing the formation of isomers and other impurities. This involves a systematic study of solvents, catalysts, temperature, pressure, and reactant stoichiometry. researchgate.net

Solvent Effects and Catalyst Selection

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. For chlorination, solvents like acetic acid or chlorinated hydrocarbons are common. researchgate.net Polar aprotic solvents such as DMF or DMSO can enhance the rate of nucleophilic substitution reactions, while non-polar solvents might be preferred for certain catalytic cycles. nih.gov In some modern approaches, solvent-free conditions or the use of "greener" solvents like acetonitrile (B52724) are explored to improve the environmental profile and simplify purification. scielo.br

Catalyst Selection:

Chlorination: Lewis acids (e.g., AlCl₃, FeCl₃) are often used to catalyze electrophilic aromatic halogenation by polarizing the halogenating agent. wikipedia.org For C-H activation routes, palladium catalysts are frequently employed. nih.gov The selection of ligands on the metal center is crucial for tuning reactivity and selectivity.

Esterification: Strong mineral acids (H₂SO₄, HCl) are the conventional catalysts for Fischer esterification. scielo.br

Temperature and Pressure Optimization

Temperature is a critical parameter that controls reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to decreased selectivity and the formation of undesired byproducts. researchgate.net For many aromatic substitution reactions, a specific temperature range is optimal for achieving the desired product. For instance, some reactions are performed at 0°C to control exothermicity and improve selectivity, while others require reflux conditions to proceed at a reasonable rate. scielo.brresearchgate.net

Pressure is typically less of a variable in these types of laboratory syntheses unless gaseous reagents are used. However, in specialized setups like high-pressure flow reactors, elevated pressure can be used in conjunction with high temperatures to superheat solvents, potentially accelerating reactions significantly. researchgate.net

Table 2: General Effects of Temperature on Synthesis

| Temperature | Effect on Reaction Rate | Effect on Selectivity | Potential Issues |

| Low (e.g., 0-25 °C) | Slower | Often higher | Incomplete reaction |

| Moderate (e.g., 25-100 °C) | Faster | Variable | Balance between rate and selectivity |

| High (e.g., >100 °C) | Very fast | Often lower | Byproduct formation, decomposition |

Stoichiometry and Reagent Control

The precise control of the molar ratios of reactants is essential for maximizing yield and minimizing waste. In chlorination, using a stoichiometric amount (1.0 equivalent) of the chlorinating agent is crucial for achieving mono-chlorination. An excess of the reagent can easily lead to the formation of di- or tri-chlorinated products. researchgate.net

Novel and Emerging Synthetic Approaches for this compound

The synthesis of complex aromatic compounds like this compound is increasingly benefiting from novel technologies that offer greater efficiency, control, and safety over traditional methods. These emerging approaches focus on accelerating reaction rates, improving yields, and enabling continuous manufacturing processes.

Catalytic Methods for Efficient Bond Formation

Catalysis is fundamental to modern organic synthesis, providing pathways to form key chemical bonds with high efficiency and selectivity. For the synthesis of substituted benzoates, catalytic methods are crucial for reactions such as amination, chlorination, and esterification.

A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. Catalytic hydrogenation is a prime example of an efficient bond-forming reaction. For instance, in the synthesis of the related compound Methyl 4-amino-3-methylbenzoate, methyl 3-methyl-4-nitrobenzoate is effectively reduced using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, achieving a high yield of 90%. chemicalbook.com This method is highly valued for its clean reaction profile and the ease of separating the solid catalyst by filtration. chemicalbook.com

Another significant catalytic approach involves palladium-catalyzed carbonylation. This type of reaction can be used to convert aryl halides into esters. For example, the synthesis of a related N-acyl aminobenzoate involves the reaction of N-(4-bromo-2-methylphenyl)butanamide with carbon monoxide and methanol in the presence of a palladium catalyst to form the methyl ester. google.com Such methods are powerful for constructing the carboxylate moiety of the target molecule.

| Catalytic Method | Reaction Type | Catalyst Example | Application in Related Syntheses | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nitro Group Reduction | Palladium on Carbon (Pd/C) | Conversion of methyl 3-methyl-4-nitrobenzoate to methyl 4-amino-3-methylbenzoate. | chemicalbook.com |

| Palladium-Catalyzed Carbonylation | Ester Formation | Palladium Complex | Conversion of an aryl bromide to a methyl benzoate derivative using CO and methanol. | google.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability.

While specific flow synthesis of this compound is not detailed in available literature, the synthesis of key intermediates for related compounds has been successfully demonstrated. For example, the diazotization of methyl 2-aminobenzoate, a common reaction for aromatic amines, has been efficiently performed in a continuous-flow reactor. researchgate.net This process allows for the rapid generation and subsequent reaction of the diazonium salt intermediate, preventing its decomposition and improving yield and safety. researchgate.net The principles demonstrated in such systems are directly applicable to potential multi-step syntheses involving the target molecule.

| Advantage of Flow Chemistry | Description | Relevance to Synthesis |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous materials and unstable intermediates at any given time. | Crucial for reactions involving potentially explosive intermediates like diazonium salts. researchgate.net |

| Superior Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating or cooling. | Enables precise temperature control for highly exothermic or endothermic reactions. researchgate.net |

| Improved Reproducibility and Scalability | Precise control over parameters like residence time, temperature, and stoichiometry leads to consistent product quality. Scaling up is achieved by running the system for longer periods. | Facilitates a smoother transition from laboratory-scale research to industrial production. |

| Increased Efficiency | Can lead to higher yields and shorter reaction times compared to batch processes. | Optimizes resource utilization and process throughput. researchgate.net |

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. ajrconline.orgresearchgate.net The energy is transferred directly to the solvent and reactant molecules, leading to rapid and uniform heating that can accelerate reaction kinetics. researchgate.net

Numerous studies have demonstrated the power of microwave irradiation in synthesizing a wide range of organic molecules, including heterocyclic compounds and other complex structures. mdpi.commdpi.com For instance, the synthesis of certain pyrrole (B145914) derivatives saw a significant increase in yield from 23% under conventional heating to 86% with microwave assistance. mdpi.com Similarly, the synthesis of some isoxazole (B147169) Schiff bases, which required 3 hours of conventional reflux, was completed in just 30 seconds using a microwave oven. These examples underscore the potential for MAOS to significantly optimize a potential synthesis of this compound.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Quinazolinone | ~45 minutes | 10 minutes | Noted | ajrconline.org |

| Synthesis of Isoxazole Schiff Bases | >3 hours | 30 seconds | Yield increased from 70-81% to 90-95%. | |

| Synthesis of a Pyrrole Derivative | Not specified | Not specified | Yield increased from 23% to 86%. | mdpi.com |

Sonochemical synthesis, which uses high-frequency sound waves (ultrasound) to induce chemical reactions, is another emerging technique. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. While specific applications to this target molecule are not documented, sonochemistry is known to enhance reaction rates and yields in various organic transformations and could be a valuable tool for its synthesis.

Principles of Sustainable Synthesis in the Production of this compound

The principles of sustainable or "green" chemistry are integral to modern chemical manufacturing, aiming to minimize environmental impact while maximizing efficiency and safety. The production of this compound can be designed and optimized according to these core tenets.

Waste Prevention: The primary goal is to design synthetic routes that generate minimal waste. This involves selecting reactions with high selectivity and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic hydrogenation are highly atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, which significantly reduces waste. chemicalbook.com The use of catalysts like Pd/C is a key green strategy. chemicalbook.com

Design for Energy Efficiency: Energy requirements should be minimized. Ambient temperature processes are ideal. When heating is necessary, methods like microwave irradiation can be more energy-efficient than conventional refluxing, as they reduce reaction times and heat the reaction mixture directly. ajrconline.orgresearchgate.net

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or minimized. The selection of benign solvents or the development of solvent-free reaction conditions is a key aspect of sustainable synthesis.

Real-Time Analysis for Pollution Prevention: In-process monitoring, a feature often integrated into continuous flow systems, allows for real-time adjustments to prevent the formation of byproducts and ensure process safety and efficiency. researchgate.net

By integrating these principles, the synthesis of this compound can be approached in a manner that is not only scientifically advanced but also environmentally responsible.

Chemical Reactivity and Derivatization of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate

Transformations Involving the Aromatic Amine Functional Group

The aromatic amine group is a key site for derivatization, enabling the introduction of a wide variety of functionalities and the construction of more complex molecular architectures.

The nucleophilic character of the amino group in Methyl 4-amino-3-chloro-2-hydroxybenzoate allows it to readily react with acylating, sulfonylating, and carbamoylating agents. These reactions typically result in the formation of amides, sulfonamides, and ureas, respectively. Such transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding N-acyl derivatives. The reactivity of the amine can be somewhat diminished by the presence of the deactivating ester and chloro groups, potentially requiring slightly more forcing conditions than for a simple aniline.

Sulfonylation: Similarly, sulfonamides can be prepared by treating the amine with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a basic medium. This reaction is crucial for the synthesis of various therapeutic agents.

Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides affords ureas or carbamates. These derivatives are of significant interest due to their biological activities.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl amide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl sulfonamide |

| Carbamoylation | Phenyl isocyanate | N-phenyl urea |

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can undergo a variety of substitution reactions, allowing for the replacement of the amino group with a wide range of functionalities.

Sandmeyer Reaction: The diazonium salt can be treated with copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Balz-Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom onto the aromatic ring.

Meerwein Reaction: This reaction involves the copper-catalyzed addition of the diazonium salt to an activated alkene or alkyne.

These transformations provide synthetic routes to derivatives that are not readily accessible through direct substitution reactions.

Direct N-alkylation or N-arylation of the amino group in this compound can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. However, under controlled conditions using specific reagents, these transformations can be achieved.

Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl bonds with aryl halides or triflates.

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be stable compounds or can serve as intermediates for further reactions. Importantly, the presence of the ortho-hydroxyl group can facilitate subsequent cyclization reactions to form various heterocyclic systems, such as benzoxazoles, under appropriate conditions.

The amino group, particularly after conversion to a directing group like an amide or a carbamate, can direct ortho-lithiation or other metalations to the C5 position of the benzene (B151609) ring. This regioselective metalation allows for the introduction of an electrophile at a specific position, providing a powerful tool for the synthesis of highly substituted aromatic compounds. Furthermore, intramolecular cyclization reactions can be initiated from the amine group to construct fused heterocyclic rings, a common strategy in the synthesis of biologically active molecules.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification. Its acidity and nucleophilicity allow for a range of reactions.

O-Alkylation and O-Arylation Reactions

The phenolic hydroxyl group at the C-2 position is a primary site for nucleophilic attack, making it amenable to O-alkylation and O-arylation reactions. These reactions are fundamental for synthesizing various ether derivatives.

O-Alkylation: In the presence of a suitable base, such as an alkali metal carbonate (e.g., K₂CO₃) or hydroxide (B78521), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This intermediate readily reacts with alkylating agents, like alkyl halides or sulfates, to yield the corresponding O-alkylated product. The reaction conditions, including the choice of solvent (e.g., acetone, DMF) and temperature, can be optimized to achieve high yields. The electron-donating nature of the adjacent amino group can enhance the nucleophilicity of the hydroxyl group, facilitating this transformation.

O-Arylation: The synthesis of diaryl ethers via O-arylation can be accomplished through Ullmann condensation or, more modernly, through palladium- or copper-catalyzed cross-coupling reactions. The Ullmann reaction would involve reacting the phenoxide form of the compound with an activated aryl halide at elevated temperatures, often in the presence of a copper catalyst. Palladium-catalyzed Buchwald-Hartwig C-O coupling provides a milder and more general alternative, though it may require careful selection of ligands to avoid competitive C-N or C-C coupling reactions.

O-Acylation and Silylation for Protection or Derivatization

To prevent unwanted side reactions at the phenolic hydroxyl group during subsequent transformations, it is often necessary to employ a protecting group strategy. O-acylation and O-silylation are common methods for this purpose.

O-Acylation: The hydroxyl group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction forms an ester linkage, effectively masking the reactivity of the hydroxyl group. For instance, reaction with acetyl chloride would yield methyl 2-acetoxy-4-amino-3-chlorobenzoate. This acetyl group can be easily removed under mild basic or acidic conditions to regenerate the hydroxyl group. This strategy is implied in syntheses of related compounds where amino and hydroxyl protected 4-aminosalicylic acid (4-ASA) acyl chlorides are used as intermediates. nih.gov

O-Silylation: Silyl (B83357) ethers are another important class of protecting groups for hydroxyl functions due to their ease of formation and cleavage under specific conditions. harvard.edu Reaction of the compound with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) in an aprotic solvent (e.g., DMF) would yield the corresponding silyl ether. Silyl ethers offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom, allowing for selective deprotection in complex syntheses. harvard.edu

Chelation and Complexation Chemistry with Metal Ions

The structure of this compound, featuring ortho-positioned hydroxyl and ester groups, along with an amino group, presents potential for chelation with various metal ions. The parent compound, 4-aminosalicylic acid (4-ASA), is known to form complexes with transition metal ions. orientjchem.org

Studies on 4-ASA have shown that it can act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the carboxylate and phenolic groups. orientjchem.org For this compound, chelation would likely involve the phenolic oxygen and the carbonyl oxygen of the ester group, forming a stable six-membered ring with a coordinated metal ion. The amino group could also participate in coordination, potentially leading to different binding modes. The complexing behavior has been examined for 4-ASA with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org In some copper(II) complexes of p-aminosalicylate, coordination occurs via the deprotonated carboxylic acid, while the hydroxyl and amino groups remain uncoordinated. researchgate.net This suggests that the specific coordination mode can be influenced by the metal ion, reaction conditions, and the presence of other ligands.

Oxidation Reactions and Quinone Methide Intermediates

Phenols, particularly those with electron-donating groups, are susceptible to oxidation. The oxidation of this compound could potentially lead to the formation of reactive intermediates like quinone methides. Ortho-quinone methides can be generated from o-cresol (B1677501) precursors through oxidation or hydroxylation at the benzylic position, followed by the loss of water. nih.gov

In the case of this molecule, oxidation could theoretically generate an ortho-quinone imine or a related species. However, the formation of quinone methides can be influenced by substituents on the aromatic ring. It has been noted that bulky, electron-withdrawing groups, such as a chlorine atom, can decrease the potential for quinone methide formation. nih.gov Therefore, while the potential for oxidative pathways exists, the chloro substituent might modulate the reactivity and stability of any resulting quinone-type intermediates.

Reactivity of the Aromatic Chloro Substituent

The chloro group attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). In this compound, the chloro group is flanked by an amino group (strongly electron-donating) and a hydroxyl group (electron-donating), with an ester group (electron-withdrawing) meta to it. The strong electron-donating effect of the para-amino group deactivates the ring towards nucleophilic attack, making classical SNAr reactions challenging under standard conditions. For SNAr to occur, modification of the activating amino group, for example, by conversion to a nitro or diazonium group, would likely be necessary to sufficiently activate the ring system for substitution of the chloro group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)

The chloro substituent serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. researchgate.netrsc.org Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. nih.govlibretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and an organoboron reagent (e.g., a boronic acid or ester). libretexts.org It is a versatile method for synthesizing biaryl compounds. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. For aryl chlorides, highly active catalyst systems are often employed.

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | nih.gov |

| Pd/C (ligandless) | - | K₂CO₃ | Water | researchgate.net |

| Pd₂(dba)₃ | Bulky phosphines | Inorganic Base | Aqueous n-Butanol | acs.org |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.org The reaction proceeds in the presence of a palladium catalyst and a base. libretexts.org This transformation is highly valuable for the synthesis of stilbenes and cinnamates.

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | diva-portal.orgnih.gov |

| PdCl₂(PPh₃)₂ | - | NaOAc | DMF | nih.gov |

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, often with a copper(I) co-catalyst, and a base such as an amine. researchgate.net The products, aryl alkynes, are important building blocks in materials science and pharmaceuticals. While aryl chlorides are challenging substrates, effective protocols using advanced catalyst systems have been developed. nih.gov

| Catalyst System | Base | Solvent | Reference |

|---|---|---|---|

| Pd Catalyst + Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | THF or DMF | wikipedia.org |

| PdCl₂ + Ad₂PBn ligand (Copper-free) | K₂CO₃ | DMF | researchgate.net |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos). youtube.com This transformation would allow for the introduction of a diverse range of amino substituents at the C-3 position, replacing the chloro group.

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaO-t-Bu or K₃PO₄ | Toluene or Dioxane | organic-chemistry.orgyoutube.com |

| (CyPF-tBu)PdCl₂ (pre-catalyst) | - | NaO-t-Bu | Toluene | organic-chemistry.org |

Grignard and Organolithium Reagent Chemistry for Halogen-Metal Exchange

Halogen-metal exchange reactions, utilizing powerful organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org However, the application of these reagents to this compound is fraught with significant challenges due to the presence of multiple reactive functional groups.

The primary obstacle is the existence of acidic protons on the amino (-NH2) and hydroxyl (-OH) groups. Both Grignard and organolithium reagents are exceptionally strong bases and will readily deprotonate these functionalities in a rapid acid-base reaction. This would consume at least two equivalents of the organometallic reagent before any halogen-metal exchange could occur, leading to the formation of magnesium or lithium salts of the substrate.

Furthermore, the methyl ester moiety is susceptible to nucleophilic attack by Grignard and organolithium reagents. This would result in the formation of a tertiary alcohol, adding another layer of complexity to the reaction outcome. libretexts.org

To successfully achieve a halogen-metal exchange at the chlorine-bearing carbon, a strategic protection of the acidic functional groups would be imperative. For instance, the amino and hydroxyl groups could be protected with suitable protecting groups that are stable to the strongly basic conditions of the organometallic reagents. The methyl ester might also require protection or transformation to a less reactive functional group.

Hypothetical Reaction Scheme with Protected Substrate:

| Reactant | Reagent | Potential Product (after deprotection) | Notes |

| Protected this compound | 1. t-BuLi, THF, -78 °C; 2. Electrophile (e.g., CO2); 3. Deprotection | 4-amino-2-hydroxy-3-(carboxy)benzoic acid methyl ester | The use of a strong, non-nucleophilic base like t-butyllithium at low temperatures could favor halogen-metal exchange over other side reactions on a fully protected substrate. wikipedia.org |

| Protected this compound | 1. i-PrMgCl·LiCl, THF; 2. Electrophile; 3. Deprotection | Functionalized derivative at the 3-position | Turbo-Grignard reagents can sometimes offer improved functional group tolerance. nih.gov |

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be a desirable step in the synthesis of certain derivatives. For a compound like this compound, several methods could be employed for the reductive removal of the chlorine atom.

One of the most common and effective methods is catalytic hydrogenation . This typically involves reacting the substrate with hydrogen gas (H2) in the presence of a metal catalyst. nih.gov

Potential Catalytic Systems for Reductive Dehalogenation:

| Catalyst | Hydrogen Source | Solvent | Conditions | Expected Product |

| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Methanol (B129727), or Ethyl Acetate (B1210297) | Room temperature to moderate heat and pressure | Methyl 4-amino-2-hydroxybenzoate |

| Platinum(IV) oxide (PtO2) | H2 gas | Acetic Acid or Ethanol | Room temperature and atmospheric pressure | Methyl 4-amino-2-hydroxybenzoate |

| Raney Nickel (Raney Ni) | H2 gas or Hydrazine | Ethanol | Room temperature to moderate heat | Methyl 4-amino-2-hydroxybenzoate |

The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other functional groups. For instance, more forcing conditions could potentially lead to the reduction of the aromatic ring or the ester functionality. researchgate.net

Another approach involves the use of reducing agents such as tin(II) chloride (SnCl2) in the presence of an acid, or other metal-based reducing systems.

Chemical Transformations of the Methyl Ester Moiety

The methyl ester group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The conversion of the methyl ester to the corresponding carboxylic acid can be achieved through hydrolysis, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Base-catalyzed hydrolysis , also known as saponification , is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. rsc.orgrsc.org The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. lookchem.comchegg.comchegg.com

| Reaction | Reagents | Product |

| Acid Hydrolysis | HCl (aq) or H2SO4 (aq), heat | 4-amino-3-chloro-2-hydroxybenzoic acid |

| Saponification | 1. NaOH (aq) or KOH (aq), heat; 2. H3O+ | 4-amino-3-chloro-2-hydroxybenzoic acid |

High-temperature water, with or without a base, has been shown to be effective for the saponification of sterically hindered and substituted methyl benzoates. rsc.orgrsc.org

Transesterification with Various Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the synthesis of a variety of other esters.

The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the methanol byproduct as it is formed.

Examples of Transesterification Reactions:

| Alcohol | Catalyst | Potential Product |

| Ethanol | H2SO4 or NaOEt | Ethyl 4-amino-3-chloro-2-hydroxybenzoate |

| Propanol | p-Toluenesulfonic acid or K2CO3 | Propyl 4-amino-3-chloro-2-hydroxybenzoate |

| Benzyl (B1604629) alcohol | Titanium(IV) isopropoxide | Benzyl 4-amino-3-chloro-2-hydroxybenzoate |

Solid acid catalysts have also been employed for the transesterification of methyl benzoate (B1203000), offering advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net

Amidation with Primary and Secondary Amines

The methyl ester can be converted into an amide by reaction with a primary or secondary amine. This reaction, known as amidation or aminolysis, often requires elevated temperatures and may be slow. The use of catalysts can significantly improve the reaction rate and yield. researchgate.net

Various catalytic systems have been developed for the direct amidation of esters, including those based on Lewis acids or transition metals. mdpi.comresearchgate.netnih.gov

Illustrative Amidation Reactions:

| Amine | Conditions/Catalyst | Potential Product |

| Ammonia | High temperature and pressure | 4-amino-3-chloro-2-hydroxybenzamide |

| Ethylamine | Heat or Lewis acid catalyst (e.g., Ti(IV) alkoxides) | N-ethyl-4-amino-3-chloro-2-hydroxybenzamide |

| Diethylamine | Heat or Ni/NHC catalyst | N,N-diethyl-4-amino-3-chloro-2-hydroxybenzamide |

The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines due to steric hindrance.

Reduction to Alcohol or Aldehyde functionalities

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and the reaction conditions.

Reduction to a Primary Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH4 will also reduce other carbonyl-containing functional groups and potentially the chlorine-carbon bond under certain conditions.

Sodium borohydride (NaBH4) is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, allowing for the reduction of some esters to alcohols. ias.ac.inresearchgate.netcdnsciencepub.com

Selective Reduction to an Aldehyde:

The partial reduction of the methyl ester to an aldehyde requires a more sterically hindered and less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. chegg.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. libretexts.org

Summary of Reduction Reactions:

| Reagent | Solvent | Typical Temperature | Product |

| LiAlH4 | THF or Et2O | 0 °C to reflux | (4-amino-3-chloro-2-hydroxyphenyl)methanol |

| NaBH4/Methanol | THF | Reflux | (4-amino-3-chloro-2-hydroxyphenyl)methanol |

| DIBAL-H | Toluene or CH2Cl2 | -78 °C | 4-amino-3-chloro-2-hydroxybenzaldehyde |

The chemoselectivity of these reductions in the presence of the chloro, amino, and hydroxyl groups would need to be carefully considered and optimized for any synthetic application. researchgate.netharvard.edu

Regioselective Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring

The outcome of aromatic substitution reactions on the this compound ring is controlled by the cumulative directing and activating or deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. The hydroxyl (-OH) and amino (-NH₂) groups are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the methyl ester (-COOCH₃) group is a deactivating, meta-directing group because it withdraws electron density. numberanalytics.comquora.com The chlorine (-Cl) atom is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because of resonance effects.

-OH group (at C2): Strongly activating; directs ortho (to C3, occupied) and para (to C5).

-NH₂ group (at C4): Strongly activating; directs ortho (to C3 and C5) and para (to C6, occupied by H).

-Cl group (at C3): Deactivating; directs ortho (to C2 and C4, both occupied) and para (to C6).

-COOCH₃ group (at C1): Deactivating; directs meta (to C3 and C5).

Considering these combined influences, electrophilic attack is most likely to occur at the C5 position. This position is activated by being para to the hydroxyl group, ortho to the amino group, and meta to the deactivating ester group. While the C6 position is para to the directing chloro group, it is only weakly activated compared to C5. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield the 5-substituted derivative as the major product, assuming steric hindrance is not prohibitive.

| Functional Group | Position | Activating/Deactivating | Directing Effect |

| -COOCH₃ | C1 | Deactivating | Meta |

| -OH | C2 | Activating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

| -NH₂ | C4 | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally challenging on electron-rich aromatic systems. This type of reaction is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group (like a halogen).

For this compound, the ring is rendered electron-rich by the potent electron-donating amino and hydroxyl groups. These groups disfavor the formation of the negatively charged Meisenheimer complex intermediate required for an SNAr reaction. Furthermore, the primary electron-withdrawing group (the ester) is not in an ortho or para position relative to the chlorine atom. Consequently, the chlorine at C3 is not readily displaced by nucleophiles under standard SNAr conditions. Forcing conditions, such as high temperatures, high pressures, or the use of specialized catalysts, would likely be necessary to achieve any nucleophilic substitution of the chlorine atom.

Multi-Component Reactions (MCRs) Incorporating this compound as a Core Component

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency in building molecular complexity. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly prominent. researchgate.nettandfonline.com

The Ugi reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The amino group of this compound makes it a suitable candidate to serve as the amine component in such a reaction. In a hypothetical Ugi reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.

| Component | Example Reactant | Role in Reaction |

| Amine | This compound | Provides the core scaffold and nitrogen atom for the new amide bond. |

| Aldehyde | Benzaldehyde | Forms the initial imine and contributes to the new stereocenter. |

| Carboxylic Acid | Acetic Acid | Acts as a proton source and acylates the intermediate. |

| Isocyanide | tert-Butyl isocyanide | Attacks the nitrilium ion and forms the second amide bond. |

Stereoselective Synthesis of Chiral Derivatives and Analogs

This compound is an achiral molecule. The creation of chiral derivatives requires the introduction of one or more stereocenters through stereoselective reactions. The existing functional groups offer several handles for such transformations.

One primary strategy involves the modification of the amino group. The amine can be acylated with a chiral carboxylic acid or its derivative, or it can be used as a nucleophile in an asymmetric addition reaction. For instance, reaction with a chiral epoxide would lead to a chiral amino alcohol derivative.

Another approach involves transformations of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a chiral amine or alcohol to form chiral amides or esters, respectively. Alternatively, the ester could be reduced to a primary alcohol. This new hydroxyl group could then direct or participate in subsequent stereoselective reactions, such as an asymmetric epoxidation of an adjacent, newly introduced double bond.

Finally, asymmetric catalysis could be employed. While direct asymmetric C-H functionalization of the aromatic ring would be challenging, the functional groups present could be used to coordinate to a chiral catalyst, directing a reaction to occur enantioselectively. For example, the hydroxyl group could direct an asymmetric hydrogenation of a derivative where a double bond has been installed elsewhere in the molecule.

| Strategy | Functional Group Targeted | Potential Reaction | Outcome |

| Chiral Acylation | Amino (-NH₂) | Reaction with a chiral acid chloride or anhydride | Diastereomeric amides |

| Nucleophilic Addition | Amino (-NH₂) | Reaction with a chiral epoxide | Chiral β-amino alcohol |

| Chiral Coupling | Carboxylic Acid (from ester hydrolysis) | DCC coupling with a chiral amine | Diastereomeric amides |

| Asymmetric Reduction | Ketone (from oxidation of -OH) | Catalytic asymmetric hydrogenation | Chiral secondary alcohol |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like Methyl 4-amino-3-chloro-2-hydroxybenzoate, with a substituted aromatic ring, various NMR techniques are employed to assign the signals of each proton and carbon atom unambiguously.

Advanced 1D NMR Techniques (e.g., DEPT, APT)

While standard 1D ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer deeper insights into the carbon skeleton.

DEPT: This technique is used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) groups. DEPT-90 experiments only show signals for CH carbons, while DEPT-135 displays CH and -CH₃ groups as positive signals and -CH₂ groups as negative signals. Quaternary carbons are not observed in DEPT spectra. For this compound, a DEPT-135 experiment would be expected to show a positive signal for the methoxy (B1213986) (-OCH₃) group's carbon and the two aromatic CH carbons.

APT: The Attached Proton Test provides similar information to DEPT but in a single spectrum. In an APT spectrum, quaternary carbons and -CH₂ groups appear as negative signals, while -CH and -CH₃ groups are represented by positive signals. This technique has the advantage of showing all carbon signals, including quaternary carbons.

| Carbon Type | DEPT-90 | DEPT-135 | APT |

| Quaternary (C) | No Signal | No Signal | Negative |

| Methine (CH) | Positive | Positive | Positive |

| Methylene (CH₂) | No Signal | Negative | Negative |

| Methyl (CH₃) | No Signal | Positive | Positive |

Table 1: Expected Signal Phasing in DEPT and APT Experiments

2D NMR Correlation Spectroscopy (COSY, TOCSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would reveal the coupling between the two adjacent aromatic protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. In this molecule, it would show correlations between all protons within the same aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. libretexts.org It is highly sensitive and allows for the definitive assignment of which proton is attached to which carbon. columbia.edu For the target molecule, HSQC would show cross-peaks between each aromatic proton and its corresponding carbon, as well as a cross-peak between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. libretexts.org This is particularly useful for identifying connections to quaternary carbons. For instance, the proton of the methoxy group would show a correlation to the carbonyl carbon of the ester group. The aromatic protons would show correlations to neighboring carbons and quaternary carbons, helping to piece together the substitution pattern on the aromatic ring.

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Vicinal proton-proton couplings |

| TOCSY | ¹H - ¹H | Protons within a spin system |

| HSQC | ¹H - ¹³C (¹J) | Direct proton-carbon attachments |

| HMBC | ¹H - ¹³C (²⁻³J) | Long-range proton-carbon connectivity |

Table 2: Overview of 2D NMR Correlation Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Spatial Proximity and Stereochemistry

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, NOESY could show correlations between the methoxy protons and the aromatic proton at the adjacent position, confirming their proximity.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is more effective for molecules of intermediate size where the NOE might be close to zero.

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. For a halogenated compound like this compound, ssNMR of quadrupolar nuclei like ³⁵Cl and ³⁷Cl can provide valuable information about the local environment of the halogen atom in the crystal lattice. wiley.comresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions. For a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, the crystal structure was determined to be monoclinic. researchgate.net

Single Crystal Growth and Optimization from Various Solvents

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. The choice of solvent is critical for successful crystal growth. For aminobenzoic acid derivatives, various solvents can be tested to achieve optimal crystal quality.

The process typically involves dissolving the compound in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool slowly. Vapor diffusion is another common technique, where a solution of the compound is placed in a vial inside a larger container with a more volatile solvent in which the compound is less soluble. Slow evaporation of the solvent can also yield single crystals. The morphology of the resulting crystals can be influenced by the solvent used. For instance, p-aminobenzoic acid has been shown to form different polymorphs depending on the crystallization solvent and conditions. diva-portal.orgresearchgate.net

| Solvent | Expected Crystal Morphology | Rationale |

| Ethanol | Needles or Prisms | Good solubility, moderate evaporation rate. |

| Acetone | Plates or Blocks | Higher volatility, may induce rapid crystallization. |

| Ethyl Acetate (B1210297) | Prisms or Blocks | Can promote the growth of specific polymorphs. diva-portal.org |

| Dichloromethane/Hexane (B92381) | Needles or Plates | Solvent/anti-solvent system for controlled precipitation. |

Table 3: Potential Solvents for Single Crystal Growth of this compound

Analysis of Crystal Packing Motifs and Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, a detailed analysis of its potential supramolecular interactions can be inferred from its functional groups and studies of analogous compounds. The molecular structure possesses multiple sites capable of acting as hydrogen bond donors (the amino -NH₂ group and the hydroxyl -OH group) and acceptors (the carbonyl oxygen, hydroxyl oxygen, and the amino nitrogen). These features strongly suggest that hydrogen bonding is the dominant force governing its crystal packing.

Hydrogen Bonding Networks: The primary supramolecular interactions expected are extensive intermolecular and intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the ortho-hydroxyl group (-OH) and the carbonyl oxygen of the methyl ester group (C=O). This type of interaction is common in ortho-hydroxy carbonyl compounds and results in the formation of a stable six-membered pseudo-ring, which enhances the planarity of this portion of the molecule.

Intermolecular Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor and is expected to form intermolecular N-H···O bonds with the carbonyl or hydroxyl oxygen atoms of neighboring molecules. Similarly, the hydroxyl group, while participating in an intramolecular bond, can also act as a donor in an intermolecular O-H···O or O-H···N interaction. These interactions would link the molecules into one-dimensional chains or two-dimensional sheets. For instance, studies on methyl 4-amino-3-methylbenzoate show that intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net

π-π Stacking: The presence of the aromatic benzene (B151609) ring facilitates π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, are significant in the close packing of aromatic compounds. The arrangement is likely to be an offset or parallel-displaced stacking to minimize electrostatic repulsion, with typical centroid-to-centroid distances of 3.4 to 3.8 Å. nih.gov The combination of a robust hydrogen-bonding network and π-π stacking interactions would result in a stable, three-dimensional supramolecular architecture.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈ClNO₃), the theoretical exact mass of the neutral molecule is 201.01927 Da. uni.lu

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are soft ionization techniques suitable for analyzing this compound.

Electrospray Ionization (ESI): In positive-ion mode ESI, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, with an m/z of 202.02655. The presence of the basic amino group provides a favorable site for protonation. Adduct ions, such as the sodium adduct [M+Na]⁺ (m/z 224.00849) or the potassium adduct [M+K]⁺ (m/z 239.98243), are also commonly observed depending on the purity of the solvent system. docbrown.info

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively non-polar to moderately polar compounds of low molecular weight. Similar to ESI, APCI in positive-ion mode would primarily generate the protonated molecule [M+H]⁺. APCI can sometimes induce more in-source fragmentation than ESI, but for this molecule, the protonated species is expected to be the dominant ion.

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺, m/z 202.0) provides valuable structural information through collision-induced dissociation (CID). The fragmentation pathways are dictated by the functional groups present.

A plausible fragmentation pathway for [C₈H₉ClNO₃]⁺ would involve the following key steps:

Loss of Methanol (B129727): A characteristic fragmentation for methyl esters with an ortho-hydroxyl group is the facile neutral loss of methanol (CH₃OH, 32.02621 Da). This "ortho effect" leads to a prominent fragment ion at m/z 170.0. This is often the base peak in the spectrum of similar compounds. nih.gov

Loss of Water: The protonated molecule can also lose a molecule of water (H₂O, 18.01056 Da) from the hydroxyl group, resulting in a fragment ion at m/z 184.0. docbrown.info

Subsequent Loss of Carbon Monoxide: The fragment ion at m/z 170.0 (after methanol loss) can undergo a subsequent loss of carbon monoxide (CO, 27.99491 Da) to produce an ion at m/z 142.0. This is a common fragmentation pattern for aromatic acids and esters.

| m/z (Calculated) | Formula | Proposed Identity | Neutral Loss |

|---|---|---|---|

| 202.02655 | [C₈H₉ClNO₃]⁺ | [M+H]⁺ | - |

| 184.01653 | [C₈H₇ClNO₂]⁺ | [M+H - H₂O]⁺ | H₂O |

| 170.00068 | [C₇H₅ClNO₂]⁺ | [M+H - CH₃OH]⁺ | CH₃OH |

| 142.00576 | [C₆H₅ClNO]⁺ | [M+H - CH₃OH - CO]⁺ | CH₃OH, CO |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is invaluable for identifying the functional groups within a molecule and probing molecular interactions such as hydrogen bonding. The spectrum of this compound is expected to show characteristic bands corresponding to its amino, hydroxyl, chloro, and ester moieties.

Characteristic Absorption Bands for Amino, Hydroxyl, Chloro, and Ester Groups

The expected vibrational frequencies for the key functional groups are summarized below. The exact positions can be shifted by effects such as hydrogen bonding and the electronic influence of other substituents on the ring.

Amino Group (-NH₂):

N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching vibrations. wikipedia.orgcam.ac.uk

N-H Bending: A scissoring vibration (bend) is expected to appear in the 1650-1580 cm⁻¹ range. cam.ac.uk

Hydroxyl Group (-OH):

O-H Stretching: The position of the O-H stretching band is highly sensitive to hydrogen bonding. A free phenolic -OH typically absorbs around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond to the ester carbonyl, this band is expected to be broad and shifted to a much lower frequency, likely in the 3200-2500 cm⁻¹ range, and may overlap with C-H stretching bands.

Ester Group (-COOCH₃):

C=O Stretching: The carbonyl stretch is one of the most intense bands in the IR spectrum. For an aromatic ester conjugated with the ring and influenced by the ortho-hydroxyl group, this band is expected between 1715-1680 cm⁻¹. docbrown.info

C-O Stretching: Esters exhibit two C-O stretching vibrations. An asymmetric C-O-C stretch typically appears as a strong band between 1300-1150 cm⁻¹, while a symmetric stretch is found between 1100-1000 cm⁻¹. nist.gov

Aromatic Ring and Chloro Group:

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides appears as a strong band in the 850-550 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the ring.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong | |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 2500 | Broad, Medium |

| Ester (-COOCH₃) | C=O Stretch | 1715 - 1680 | Strong |

| C-O Stretch | 1300 - 1000 (two bands) | Strong | |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium-Weak |

| C-H Stretch | 3100 - 3000 | Medium-Weak | |

| Chloro (-Cl) | C-Cl Stretch | 850 - 550 | Strong |

Hydrogen Bonding Effects on Vibrational Frequencies

An analysis of intramolecular and intermolecular hydrogen bonding is crucial for understanding the vibrational spectra (FTIR and Raman) of this compound. The presence of hydroxyl (-OH), amino (-NH2), and carbonyl (C=O) groups allows for the formation of a network of hydrogen bonds. These interactions would be expected to cause significant shifts in the vibrational frequencies of the involved functional groups.

Specifically, the O-H and N-H stretching vibrations would likely exhibit broadening and a shift to lower wavenumbers (red-shift) due to hydrogen bond formation. The extent of this shift would correlate with the strength of the hydrogen bonds. Similarly, the C=O stretching frequency of the ester group would be sensitive to hydrogen bonding, potentially shifting to a lower frequency if the carbonyl oxygen acts as a hydrogen bond acceptor.

To populate the intended data table, experimental or computationally derived IR and Raman data for this compound would be required. This would involve assigning the key vibrational modes and comparing them in different states (e.g., solid vs. solution in non-polar and polar solvents) to elucidate the effects of hydrogen bonding.

Table 4.4.2.1. Hypothetical Vibrational Frequency Shifts of this compound due to Hydrogen Bonding (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (non-bonded) | Expected Shift due to H-Bonding |

| O-H stretch | 3500-3700 | Red-shift |

| N-H symmetric stretch | 3300-3500 | Red-shift |

| N-H asymmetric stretch | 3400-3600 | Red-shift |

| C=O stretch | 1700-1730 | Red-shift |

This table is hypothetical and requires experimental or computational data for validation.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and fluorescence spectra of this compound are determined by the electronic transitions within the molecule. The benzene ring, substituted with auxochromic (-OH, -NH2) and chromophoric (C=O) groups, would give rise to characteristic absorption bands in the UV-Vis region, likely corresponding to π → π* and n → π* transitions.

The position of the absorption maxima (λmax) would be influenced by the electronic effects of the substituents and the solvent polarity. The amino and hydroxyl groups, being electron-donating, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted methyl benzoate (B1203000).

The fluorescence properties, including the emission maximum and quantum yield, would provide insights into the de-excitation pathways of the excited state. Intramolecular hydrogen bonding can play a significant role in the photophysical properties, potentially leading to phenomena such as excited-state intramolecular proton transfer (ESIPT), which would result in a large Stokes shift.

Detailed research findings, including absorption and emission maxima in various solvents, molar absorptivity, and fluorescence quantum yields, are necessary to construct a comprehensive picture of the photophysical properties of this compound.

Table 4.5.1. Hypothetical Photophysical Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile (B52724) | Data not available | Data not available | Data not available | Data not available |

This table is hypothetical and requires experimental data for validation.

Computational and Theoretical Investigations of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the electron density, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict various molecular attributes with high fidelity. nih.govfrontiersin.org

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved through geometry optimization, an iterative process that minimizes the total electronic energy of the molecule. For Methyl 4-amino-3-chloro-2-hydroxybenzoate, this process reveals the most probable bond lengths and angles, providing a foundational structure for all subsequent calculations. The resulting optimized structure represents a minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C-N (amino) | 1.38 Å | |

| C=O (ester) | 1.22 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-OH | 121.0° |

Note: These values are representative and depend on the specific computational method and basis set used.

Table 2: Calculated Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 eV |

| LUMO | -1.20 eV |

Note: Energy values are illustrative and can vary with the computational model.

Understanding how charge is distributed across a molecule is key to predicting its interactions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. An electrostatic potential (ESP) map visually represents the charge distribution, with red areas indicating electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue areas indicating electron-poor regions (positive potential), prone to nucleophilic attack. For this molecule, the oxygen and nitrogen atoms are expected to be regions of high electron density, while the hydrogen atoms of the amino and hydroxyl groups would be electron-deficient.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the hydroxyl and methyl ester groups in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES), identifying the lowest-energy conformers (most stable) and the energy barriers to rotation between them. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester carbonyl group can significantly influence the preferred conformation, leading to a more planar and stable structure.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. rsc.org These predicted shifts can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions, such as C-H stretching or C=O bending.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. The calculations predict the wavelength of maximum absorption (λ_max), which is related to electron transitions between molecular orbitals, often from the HOMO to the LUMO.

Table 3: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Region/Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.0-8.0 ppm | Aromatic Protons |

| 3.9 ppm | Methyl Protons | ||

| ¹³C NMR | Chemical Shift (δ) | 168 ppm | Carbonyl Carbon |

| 110-150 ppm | Aromatic Carbons | ||

| IR | Vibrational Frequency (ν) | ~3400 cm⁻¹ | N-H Stretch |

| ~1700 cm⁻¹ | C=O Stretch |

Note: These are representative values. Actual values depend on solvent and other experimental conditions.

Elucidation of Reaction Mechanisms and Transition State Structures